3-(2,4,6-Trifluorophenyl)phenol
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Overview
Description
3-(2,4,6-Trifluorophenyl)phenol is an organic compound with the molecular formula C12H7F3O It is a derivative of phenol, where the phenyl ring is substituted with three fluorine atoms at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trifluorophenyl)phenol can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a boron reagent and a halogenated phenol under the catalysis of palladium. The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve high-pressure reactions using ammonia water and a catalyst such as cuprous oxide. This method allows for the efficient conversion of halogenated precursors to the desired trifluorophenyl phenol .
Chemical Reactions Analysis
Types of Reactions
3-(2,4,6-Trifluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to corresponding hydroxy derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-(2,4,6-Trifluorophenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(2,4,6-Trifluorophenyl)phenol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 2,3,6-Trifluorophenol
- 4-(Trifluoromethyl)phenol
- 2,4,6-Trichlorophenol
Comparison
Compared to similar compounds, 3-(2,4,6-Trifluorophenyl)phenol is unique due to the specific positioning of the trifluoromethyl groups, which can significantly alter its chemical reactivity and biological activity. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
IUPAC Name |
3-(2,4,6-trifluorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-8-5-10(14)12(11(15)6-8)7-2-1-3-9(16)4-7/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXKYDNNYNXEKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683530 |
Source
|
Record name | 2',4',6'-Trifluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-97-1 |
Source
|
Record name | 2',4',6'-Trifluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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